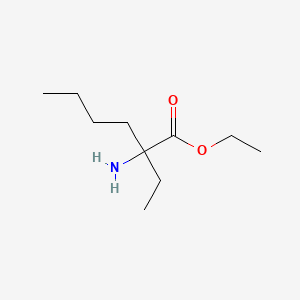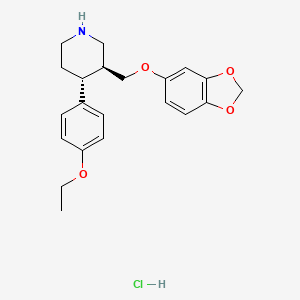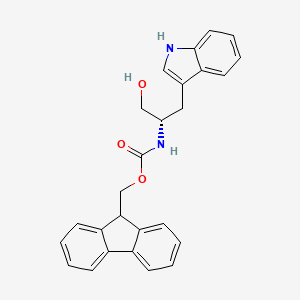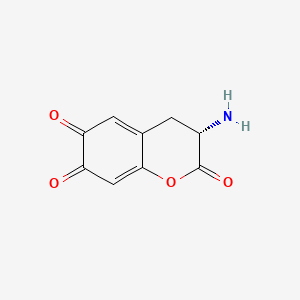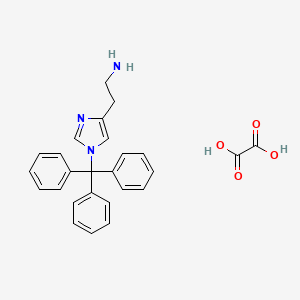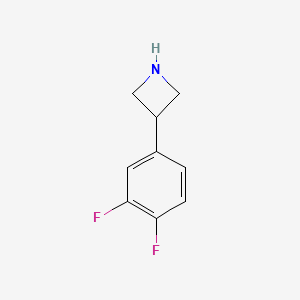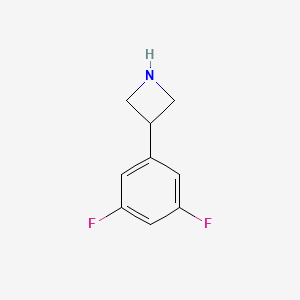
(S)-N-Fmoc-L-norleucine-13C6,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information about its physical appearance and where it is commonly found or used .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple chemical reactions, each of which needs to be understood in detail. The yield, rate, and conditions of these reactions are often important factors .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used could include spectroscopy, crystallography, or microscopy .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could involve looking at what reactants are needed, what the products of the reaction are, and under what conditions the reaction occurs .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and can be measured using various laboratory techniques .Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
1346617-52-4 |
|---|---|
Nombre del producto |
(S)-N-Fmoc-L-norleucine-13C6,15N |
Fórmula molecular |
C21H23NO4 |
Peso molecular |
360.365 |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1+1,2+1,3+1,12+1,19+1,20+1,22+1 |
Clave InChI |
VCFCFPNRQDANPN-WPSJONIPSA-N |
SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Sinónimos |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norleucine-13C6,15N; (S)-2-[[[(9H-Fluoren-9-yl)_x000B_methoxy]carbonyl]amino]hexanoic Acid-13C6,15N; (S)-N-Fmoc-norleucine-13C6,15N; FMOC-L-Norleucine-13C6,15N; Fmoc-norleucine-13C6,15N; N-(9-Fluorenyl-_x000B_methoxycarbony |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



